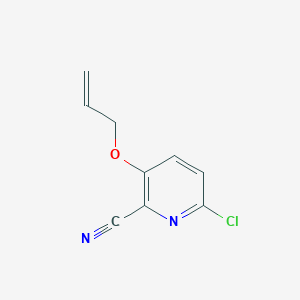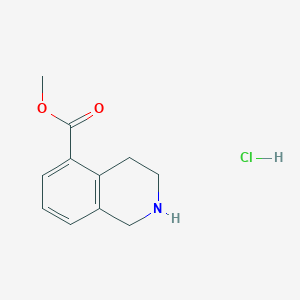![molecular formula C12H10Cl2N2OS B1522100 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide CAS No. 21278-70-6](/img/structure/B1522100.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide
説明
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in various fields, including proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity .Molecular Structure Analysis
The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide” is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula is C12H10Cl2N2OS .科学的研究の応用
Antimicrobial Agent
Thiazole derivatives, including our compound of interest, have been studied for their potential as antimicrobial agents. They are known to exhibit activity against both Gram-positive and Gram-negative bacteria . The chloromethyl and chlorophenyl groups may enhance the compound’s ability to interact with bacterial cell walls, leading to disruption and potential use in treating bacterial infections.
Antiproliferative Agent
Research has indicated that certain thiazole derivatives can act as antiproliferative agents, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The compound’s ability to inhibit cell growth makes it a candidate for further study in cancer research, potentially leading to new treatments.
Antifungal Applications
The structural motif of thiazole is associated with antifungal properties. This makes compounds like N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide interesting for the development of new antifungal drugs, which could be particularly useful in agricultural settings to protect crops from fungal pathogens .
Antitumor Activity
Thiazoles have been reported to possess antitumor activities. The presence of the thiazole ring in the compound’s structure suggests that it could be effective in inhibiting tumor growth and could be used as a lead compound for the development of new antitumor drugs .
Molecular Modelling
Due to its unique structure, this compound can be used in molecular modelling studies to understand the interaction between drugs and their targets. Such studies can help in rational drug design, aiming to improve the efficacy and reduce the side effects of new drugs .
Neuroprotective Research
Thiazole derivatives have shown promise in neuroprotective research. The compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
作用機序
- However, we can explore related compounds to infer potential targets. Thiazole derivatives often interact with enzymes involved in cellular processes, such as kinases, proteases, or DNA/RNA polymerases .
Target of Action
Biochemical Pathways
特性
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-8(17)16(11-4-2-9(14)3-5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYJZKMPBHCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




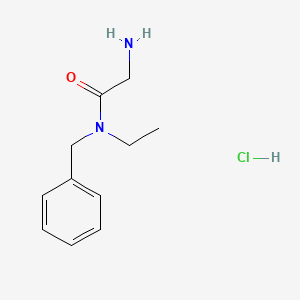
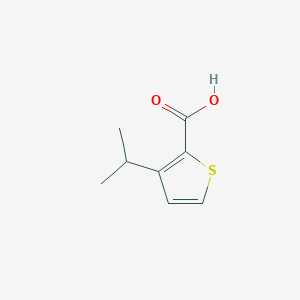
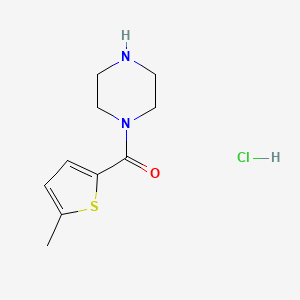
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)
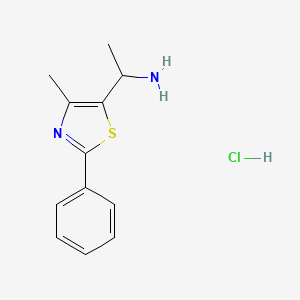

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)
